An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pentan-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(4-Bromo-3-methylphenyl)pentan-1-one: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromo-3-methylphenyl)pentan-1-one, a key building block in contemporary chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the unique characteristics of this versatile molecule.
Introduction
1-(4-Bromo-3-methylphenyl)pentan-1-one, with the CAS number 1311197-78-0, is an aromatic ketone that has gained attention as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a brominated and methylated phenyl ring attached to a pentanoyl group, offers a unique combination of reactive sites, making it a strategic component in multi-step synthetic pathways. Notably, it is classified within a product family of protein degrader building blocks, indicating its potential utility in the development of novel therapeutics.[1] This guide will delve into the core chemical properties, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential applications, drawing upon data from closely related analogues to provide a thorough analysis.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Bromo-3-methylphenyl)pentan-1-one is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| CAS Number | 1311197-78-0 | [1][2] |
| Molecular Formula | C₁₂H₁₅BrO | [1] |
| Molecular Weight | 255.2 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Room temperature | [1] |
Synthesis and Reaction Mechanisms
Proposed Synthesis Workflow: Friedel-Crafts Acylation
Caption: Proposed workflow for the synthesis of 1-(4-Bromo-3-methylphenyl)pentan-1-one.
Step-by-Step Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable inert solvent such as dichloromethane (CH₂Cl₂).
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Catalyst Addition: To the stirred solvent, carefully add the Lewis acid catalyst, for instance, anhydrous aluminum chloride (AlCl₃).
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Reactant Addition: A solution of 1-bromo-2-methylbenzene and valeryl chloride in the same inert solvent is then added dropwise from the dropping funnel to the catalyst suspension at a controlled temperature, typically 0 °C to room temperature.
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Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
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Quenching and Workup: Upon completion, the reaction mixture is cautiously poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is then separated.
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Extraction and Washing: The aqueous layer is extracted with the solvent (e.g., CH₂Cl₂). The combined organic layers are washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-(4-Bromo-3-methylphenyl)pentan-1-one.
Spectral Analysis
Detailed experimental spectral data for 1-(4-Bromo-3-methylphenyl)pentan-1-one is not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the pentanoyl chain.
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Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the substituted benzene ring.
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Aliphatic Region (δ 0.9-3.0 ppm):
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A triplet around 0.9 ppm for the terminal methyl group (-CH₃) of the pentanoyl chain.
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A multiplet (sextet) around 1.4 ppm for the methylene group (-CH₂-) adjacent to the terminal methyl group.
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A multiplet (quintet) around 1.7 ppm for the methylene group (-CH₂-) gamma to the carbonyl group.
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A triplet around 2.9 ppm for the methylene group (-CH₂-) alpha to the carbonyl group.
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A singlet around 2.4 ppm for the methyl group (-CH₃) attached to the aromatic ring.
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¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 198-202 ppm.
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Aromatic Carbons: Several signals in the range of δ 125-145 ppm.
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Aliphatic Carbons: Signals corresponding to the five carbons of the pentanoyl chain and the methyl group on the ring, typically in the range of δ 13-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by key absorption bands indicating the presence of specific functional groups.
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C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
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C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.
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C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 254 and 256, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Fragmentation: A prominent peak corresponding to the loss of the butyl group (M-57) and a peak for the acylium ion [M-C₄H₉]⁺.
Reactivity and Potential Applications
The chemical reactivity of 1-(4-Bromo-3-methylphenyl)pentan-1-one is primarily dictated by the presence of the bromine atom on the aromatic ring and the carbonyl group.
Nucleophilic Aromatic Substitution
The bromine atom, being a good leaving group, makes the molecule susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups at this position, making it a valuable precursor for the synthesis of a wide array of more complex molecules.[3]
Reactions of the Carbonyl Group
The ketone functional group can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination to form amines, and reactions with Grignard reagents to introduce further carbon-carbon bonds.
Applications in Drug Discovery and Materials Science
As a building block, 1-(4-Bromo-3-methylphenyl)pentan-1-one is particularly useful in the synthesis of pharmacologically active compounds and advanced materials.[3] Its utility in the synthesis of protein degraders highlights its importance in the development of new therapeutic modalities.[1] The ability to functionalize the molecule at both the bromine and carbonyl positions provides a high degree of synthetic flexibility.
Safety and Handling
Brominated aromatic compounds should be handled with care. While specific toxicity data for 1-(4-Bromo-3-methylphenyl)pentan-1-one is not available, related compounds are known to have potential health effects.[4][5] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-(4-Bromo-3-methylphenyl)pentan-1-one is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features allow for a wide range of chemical transformations, making it a key building block for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists.
References
- Current time information in Pasuruan, ID. (n.d.).
- 1-(4-Bromo-3-methylphenyl)pentan-1-one, min 98%, 1 gram. (n.d.).
- 1-(4-Bromo-3-methylphenyl)pentan-1-one - Matrix Scientific. (n.d.).
- Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application - ChemicalBook. (2024, May 8).
- (R)-1-(4-Bromo-3-methylphenyl)pentan-1-amine - BLDpharm. (n.d.).
- 4'-Bromo-3'-methylacetophenone, 98% | 37074-40-1 | FB70251 - Biosynth. (n.d.).
- [Toxicity of selected brominated aromatic compounds] - PubMed. (n.d.).
- 1-Bromo-4-methyl-3-penten-2-one - PubChem. (n.d.).
- 37074-40-1|1-(4-Bromo-3-methylphenyl)ethanone|BLD Pharm. (n.d.).
- The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. (n.d.).
- What is the mechanism of converting 4-bromobenzaldehyde and 4-methylacetophenone into (2E)-3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one using sodium hydroxide? - Quora. (2023, March 12).
- 1-(4-bromo-3-(trifluoromethyl)phenyl)pentan-1-one | Rieke Metals. (n.d.).
- 1-(3-Bromo-4-methylphenyl)ethan-1-one - PubChem. (n.d.).
- 4'-Bromo-3'-methylacetophenone:Synthesis,Applications - ChemicalBook. (2023, March 6).
- Mammalian Toxicity of Organic Compounds of Bromine and Iodine - ResearchGate. (n.d.).
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Unveiling the Versatility of 4'-Bromo-3'-methylacetophenone: A Catalyst for Innovation in Chemical Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
